molecular formula C11H15NO2 B2975072 Methyl 3-[(2-methylphenyl)amino]propanoate CAS No. 83228-40-4

Methyl 3-[(2-methylphenyl)amino]propanoate

Cat. No.: B2975072
CAS No.: 83228-40-4
M. Wt: 193.246
InChI Key: YKXXJFNZHWXFKW-UHFFFAOYSA-N
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Description

Methyl 3-[(2-methylphenyl)amino]propanoate is a synthetic ester derivative featuring a propanoate backbone substituted with a 2-methylphenylamino group. Its synthesis likely follows routes analogous to those described for similar compounds, such as Michael addition of methyl acrylate to substituted anilines or hydrazinolysis .

Properties

IUPAC Name

methyl 3-(2-methylanilino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9-5-3-4-6-10(9)12-8-7-11(13)14-2/h3-6,12H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXXJFNZHWXFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-methylphenyl)amino]propanoate typically involves the reaction of 2-methylaniline with methyl acrylate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{2-methylaniline} + \text{methyl acrylate} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-methylphenyl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

Methyl 3-[(2-methylphenyl)amino]propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(2-methylphenyl)amino]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences between Methyl 3-[(2-methylphenyl)amino]propanoate and its analogs:

Compound Name Substituent(s) on Phenyl Ring Additional Functional Groups Molecular Formula Key References
This compound 2-methyl None C11H15NO2 -
Methyl 3-[(4-sulfamoylphenyl)amino]propanoate 4-sulfamoyl Sulfonamide C10H13N2O4S
Methyl 3-(3,4-dimethoxyphenyl)-3-(trifluoroacetamido)propanoate 3,4-dimethoxy Trifluoroacetamido C15H18F3NO5
3-(2-Methoxyphenyl)propanoic acid 2-methoxy Carboxylic acid C10H12O3
Ethyl 3-oxo-2-phenyl-3-[(1-phenylethyl)amino]propanoate Phenyl, 1-phenylethyl Ketone C19H21NO3
Methyl 3-[(2-isocyanatophenyl)amino]propanoate 2-isocyanate Isocyanate C11H11N2O3

Key Observations :

  • Substituent Position and Electronic Effects : The 2-methyl group in the target compound is electron-donating, enhancing steric hindrance at the ortho position. In contrast, sulfamoyl (electron-withdrawing) or methoxy (electron-donating para-substituent) groups in analogs alter electronic distribution and reactivity .
  • Functional Group Diversity : Analogs with trifluoroacetamido or isocyanate groups exhibit higher reactivity, enabling participation in nucleophilic reactions or polymer formation .

Key Observations :

  • Yields depend on substituent reactivity and purification complexity. Electron-withdrawing groups (e.g., nitro in ) may complicate synthesis, whereas methyl or methoxy groups facilitate straightforward reactions.
  • The target compound’s synthesis (if analogous to ) would likely involve Michael addition with methyl acrylate and 2-methylaniline, followed by esterification.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Trends References
This compound 193.24 Not reported Moderate lipophilicity -
3-(2-Methoxyphenyl)propanoic acid 180.20 85–89 Hydrophilic (carboxylic acid)
Ethyl 3-oxo-2-phenyl-3-[(1-phenylethyl)amino]propanoate 311.15 82–84 Low solubility (solid)
Methyl 3-[(2-isocyanatophenyl)amino]propanoate 219.22 Not reported Reactive (isocyanate)

Key Observations :

  • The methyl group in the target compound increases lipophilicity compared to hydrophilic analogs like carboxylic acids .
  • Solid-state compounds (e.g., ) exhibit defined melting points, whereas liquid or oily analogs (e.g., ) require characterization via NMR or MS.

Biological Activity

Methyl 3-[(2-methylphenyl)amino]propanoate, also known by its IUPAC name, is an organic compound with the molecular formula C11_{11}H15_{15}NO2_2. This compound is a derivative of propanoic acid, characterized by the presence of a 2-methylphenyl amino group. Its synthesis typically involves the reaction of 2-methylaniline with methyl acrylate, yielding a compound that exhibits various biological activities.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to alterations in enzyme activity and modulation of various biological pathways. The compound's unique substitution pattern contributes to its distinct chemical and biological properties, differentiating it from similar compounds.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in the table below:

Pathogen MIC (µg/mL)
Escherichia coli50
Staphylococcus aureus25
Pseudomonas aeruginosa100
Salmonella spp.75

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects . A study conducted on animal models indicated that administration of this compound resulted in a significant reduction in inflammatory markers, suggesting its potential utility in treating inflammatory conditions.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various Gram-positive and Gram-negative bacteria. Results showed that the compound inhibited bacterial growth effectively at concentrations lower than many conventional antibiotics, highlighting its potential as a novel antimicrobial agent .
  • Anti-inflammatory Research : In another research article, the anti-inflammatory properties were assessed through a model of induced inflammation in rats. The results indicated that treatment with this compound significantly decreased swelling and pain response compared to control groups .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, primarily involving:

  • Reaction of 2-Methylaniline with Methyl Acrylate : This method is commonly employed in laboratory settings.
  • Catalytic Processes : Industrial production may utilize catalysts to enhance yield and purity during synthesis.

Chemical Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation : Leading to the formation of corresponding oxides.
  • Reduction : Converting it into different amines.
  • Substitution Reactions : The amino group can participate in substitution reactions, creating derivatives useful in medicinal chemistry.

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